molecular formula C10H21ClN2O3 B7949446 (2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride

(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride

Cat. No.: B7949446
M. Wt: 252.74 g/mol
InChI Key: OEWIWBDMLHYHFL-WSZWBAFRSA-N
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Description

(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is a chiral compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its pyrrolidine ring structure, which is substituted with a hydroxymethyl group at the second position and a tert-butoxycarbonyl (BOC) protected amino group at the fourth position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient epoxide opening and cyclization reactions, as well as automated systems for protection and salt formation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to remove the BOC protecting group using reagents like trifluoroacetic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of (2S,4S)-2-carboxy-4-BOC-amino Pyrrolidine.

    Reduction: Formation of (2S,4S)-2-hydroxymethyl-4-amino Pyrrolidine.

    Substitution: Formation of various N-substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the BOC-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further biochemical reactions. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-2-hydroxymethyl-4-BOC-amino Pyrrolidine hydrochloride: Differing only in the stereochemistry at the fourth position, this compound exhibits different reactivity and binding properties.

    (2S,4S)-4-hydroxyproline: A structurally similar compound with a hydroxyl group instead of a hydroxymethyl group, used in the synthesis of peptides and proteins.

Uniqueness

(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective deprotection and participate in various reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl (3S,5S)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)7-4-8(6-13)12(11)5-7;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWIWBDMLHYHFL-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(N(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@H](N(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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